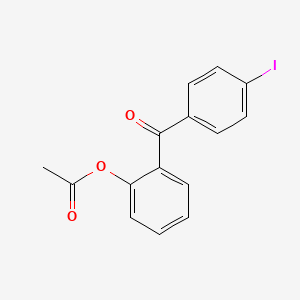

2-Acetoxy-4'-iodobenzophenone

Beschreibung

2-Acetoxy-4'-iodobenzophenone (IUPAC name: [2-(4-iodobenzoyl)phenyl] acetate; CAS 890099-28-2) is a benzophenone derivative featuring an acetoxy group at the 2-position of the phenyl ring and an iodine atom at the 4'-position of the benzoyl moiety. This compound is primarily utilized in industrial and scientific research contexts, as indicated in its Safety Data Sheet (SDS) . Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, limiting its current accessibility for laboratory use .

Eigenschaften

IUPAC Name |

[2-(4-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWPHPWYIXCPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641569 | |

| Record name | 2-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-28-2 | |

| Record name | 2-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-iodobenzophenone typically involves the acetylation of 4’-iodobenzophenone. One common method includes the reaction of 4’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of 2-Acetoxy-4’-iodobenzophenone .

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-4’-iodobenzophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetoxy-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone are commonly used for nucleophilic substitution reactions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the carbonyl group.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the acetoxy group.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the iodine atom.

Reduction Reactions: Alcohol derivatives of the original compound.

Oxidation Reactions: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Acetoxy-4’-iodobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Acetoxy-4’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The iodine atom can also be involved in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

Commercial Availability

- 2-Bromo-4'-methoxyacetophenone: Actively marketed as a synthetic intermediate .

Biologische Aktivität

2-Acetoxy-4'-iodobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H13IO3

- Molecular Weight : 348.17 g/mol

The compound features an acetoxy group () at the second position and an iodine atom at the para position relative to the carbonyl group of the benzophenone structure. This unique arrangement influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The acetoxy group can undergo hydrolysis, releasing acetic acid, which may participate in biochemical reactions. Additionally, the iodine atom can engage in halogen bonding, enhancing the compound's reactivity with proteins and nucleic acids.

Key Mechanisms:

- Hydrolysis : The acetoxy group can be hydrolyzed to form acetic acid.

- Halogen Bonding : The iodine atom can facilitate interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

- Antimicrobial Activity : Investigations into its efficacy against various microbial strains have been conducted, showing promising results in inhibiting growth.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antioxidant Activity Study :

- Anti-inflammatory Mechanism :

-

Microbial Inhibition Research :

- A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | IUPAC Name | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | This compound | High | Moderate |

| 4-Acetoxy-2'-iodobenzophenone | 4-Acetoxy-2'-iodobenzophenone | Moderate | Low |

| 2-Acetoxy-4'-bromobenzophenone | 2-Acetoxy-4'-bromobenzophenone | Low | Moderate |

This table illustrates that while all compounds share some structural similarities, their biological activities differ significantly based on their substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.